(E)-3-(3,4-dimethoxyphenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-21-14-8-6-13(11-16(14)22-2)7-9-18(20)19-12-17(23-3)15-5-4-10-24-15/h4-11,17H,12H2,1-3H3,(H,19,20)/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUFUPYGZSXVBS-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC(C2=CC=CO2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC(C2=CC=CO2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acrylamide typically involves the following steps:
Preparation of the starting materials: The synthesis begins with the preparation of 3,4-dimethoxybenzaldehyde and 2-(furan-2-yl)-2-methoxyethylamine.
Formation of the acrylamide moiety: The aldehyde group of 3,4-dimethoxybenzaldehyde is reacted with the amine group of 2-(furan-2-yl)-2-methoxyethylamine in the presence of a base such as sodium hydroxide to form the corresponding imine.
Reduction and cyclization: The imine is then reduced using a reducing agent such as sodium borohydride, followed by cyclization to form the acrylamide structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,4-dimethoxyphenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(E)-3-(3,4-dimethoxyphenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Impact of Substituents on Bioactivity
- Methoxy Groups: 3,4-Dimethoxy substitution (target compound) is associated with enhanced antifungal activity compared to mono-methoxy analogs . 3,4,5-Trimethoxy substitution in related phthalimide derivatives increases antifungal potency, suggesting a dose-dependent effect of methoxy groups .
- Hydroxy Groups :
- Heterocyclic N-Substituents :
- Halogenation :
Antioxidant and Enzyme Inhibition Profiles
- Curcumin analogs with 3,4-dimethoxybenzylidene groups () exhibit strong antioxidant activity (e.g., free radical scavenging) and tyrosinase inhibition, highlighting the role of methoxy groups in redox modulation .
- Compound 3d in , with a 4-hydroxy-3-methoxyphenyl group, showed potent ACE inhibition, suggesting that mixed hydroxy-methoxy substitution optimizes enzyme interaction .
Research Findings and Implications
- Antifungal Activity : Phthalimide derivatives () with 3,4-dimethoxyphenyl groups are moderately active against fungi, but the target compound’s furan substituent may offer a broader spectrum due to heterocyclic bioisosterism.
- Anti-inflammatory Potential: The anti-inflammatory IC₅₀ value of 17.00 µM for ’s hydroxy-methoxy analog suggests that the target compound’s dimethoxy group might trade hydrogen bonding for increased metabolic stability.
- Synthetic Feasibility : Analog synthesis typically involves coupling reactions (e.g., EDCI-mediated amidation in DMF) followed by chromatography, as seen in and .
Biological Activity
(E)-3-(3,4-dimethoxyphenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acrylamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, including a furan moiety and methoxy substituents, which are often associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, antifungal, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure indicates the presence of functional groups that may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. A notable investigation demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays revealed that it significantly reduced cell viability in breast cancer (MDA-MB-231) and gastric cancer (NUGC-3) cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15.5 | Apoptosis induction |
| NUGC-3 | 12.8 | Cell cycle arrest |
| SK-Hep-1 | 18.0 | Inhibition of proliferation |
Antibacterial and Antifungal Properties
The compound has also shown promising antibacterial and antifungal activities. In a study assessing its efficacy against various pathogens, this compound demonstrated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans.
Table 2: Antibacterial and Antifungal Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound exhibits anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
Case Studies
- Cytoprotective Effects : A study investigated the protective effects of a related compound on human colon fibroblast cells exposed to carcinogenic agents. The findings indicated a reduction in DNA damage and mitochondrial dysfunction when pretreated with the compound, suggesting a chemopreventive role.
- Mechanistic Insights : Another study explored the molecular mechanisms underlying the anticancer effects of similar acrylamide derivatives. It was found that these compounds could modulate signaling pathways involved in cell survival and apoptosis.
Q & A
Q. What in vivo models validate antinociceptive activity for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
